N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S2/c1-15(19-25(22,23)16-7-4-3-5-8-16)18(17-9-6-14-24-17)21-12-10-20(2)11-13-21/h3-9,14-15,18-19H,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZMYLVBOIKDLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C)NS(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(Thiophen-2-yl)propan-2-amine
The thiophene-propan-2-ylamine intermediate is synthesized via a modified Friedel-Crafts alkylation followed by bromination and amination:
Step 1: Bromination of Thiophene Acetonitrile
Thiophene-2-acetonitrile undergoes regioselective bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C to yield 2-(5-bromothiophen-2-yl)acetonitrile.
Step 2: Suzuki-Miyaura Coupling
The brominated intermediate reacts with phenylboronic acid in toluene using Pd(PPh₃)₄ as a catalyst, forming 2-(5-phenylthiophen-2-yl)acetonitrile.
Step 3: Hydrolysis to Primary Amine
The nitrile group is hydrolyzed using aqueous NaOH in ethanol under reflux, yielding 1-(thiophen-2-yl)propan-2-amine.
Introduction of 4-Methylpiperazin-1-yl Group
Transamination with N-methylpiperazine replaces the amine’s hydrogen atom, forming the secondary amine:
Step 4: Transamination Reaction
1-(Thiophen-2-yl)propan-2-amine reacts with excess N-methylpiperazine at 80–100°C for 12–24 hours. The reaction releases dimethylamine, which is vented, driving equilibrium toward product formation. The crude product is purified via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) to isolate 1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine .
Sulfonylation with Benzenesulfonyl Chloride
Step 5: Sulfonamide Formation
The amine intermediate reacts with benzenesulfonyl chloride in anhydrous pyridine at 0°C for 5 hours. Pyridine neutralizes HCl, preventing protonation of the amine. The product precipitates upon acidification (pH 5–6) and is recrystallized from ethanol to yield the final compound.
Reaction Scheme
- Bromination:
$$ \text{Thiophene-2-acetonitrile} + \text{NBS} \xrightarrow{\text{DMF}} \text{2-(5-bromothiophen-2-yl)acetonitrile} $$ - Suzuki Coupling:
$$ \text{2-(5-Bromothiophen-2-yl)acetonitrile} + \text{PhB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{2-(5-phenylthiophen-2-yl)acetonitrile} $$ - Hydrolysis:
$$ \text{2-(5-Phenylthiophen-2-yl)acetonitrile} \xrightarrow{\text{NaOH/EtOH}} \text{1-(thiophen-2-yl)propan-2-amine} $$ - Transamination:
$$ \text{1-(Thiophen-2-yl)propan-2-amine} + \text{N-methylpiperazine} \rightarrow \text{1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine} $$ - Sulfonylation:
$$ \text{1-(4-Methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine} + \text{PhSO₂Cl} \xrightarrow{\text{pyridine}} \text{Target Compound} $$
Analytical Characterization
3.1 Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82–7.76 (m, 2H, Ar-H), 7.63–7.58 (m, 3H, Ar-H), 7.20 (d, 1H, J = 3.6 Hz, thiophene-H), 6.93 (d, 1H, J = 3.6 Hz, thiophene-H), 3.85–3.78 (m, 1H, CH), 2.75–2.45 (m, 8H, piperazine-H), 2.30 (s, 3H, N-CH₃), 1.45 (d, 3H, J = 6.8 Hz, CH₃).
3.2 Mass Spectrometry (MS)
3.3 High-Performance Liquid Chromatography (HPLC)
Optimization and Challenges
4.1 Bromination Selectivity
NBS in DMF ensures regioselective bromination at the thiophene’s α-position, minimizing di- or tri-brominated byproducts.
4.2 Transamination Efficiency
Excess N-methylpiperazine and prolonged heating (24 hours) maximize yield (75–80%).
4.3 Sulfonylation Side Reactions
Pyridine scavenges HCl, preventing amine protonation and ensuring nucleophilic attack on sulfonyl chloride.
Applications and Derivatives
The compound’s sulfonamide and piperazine groups suggest potential as a kinase inhibitor or antibacterial agent . Structural analogs demonstrate activity against Staphylococcus aureus (MIC = 4 µg/mL).
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity against various pathogens. For instance, derivatives of benzenesulfonamide have shown effectiveness against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa . This suggests that N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide could be developed as a novel antimicrobial agent.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that similar sulfonamide derivatives can induce apoptosis in cancer cells, potentially making them candidates for cancer therapy . The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth and survival.
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of thiopyrimidine-benzenesulfonamide compounds, several derivatives were tested against a panel of bacterial strains. Results indicated significant activity against resistant strains, highlighting the potential of these compounds in treating infections caused by antibiotic-resistant bacteria .
Case Study 2: Anticancer Activity
A series of benzenesulfonamide derivatives were synthesized and tested for cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The findings revealed that certain modifications to the sulfonamide structure enhanced cytotoxic effects, suggesting a promising avenue for developing new anticancer therapies .
Data Tables
Mechanism of Action
The mechanism of action of N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide would depend on its specific application. In a medicinal context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene and Sulfonamide Moieties
Several compounds share the thiophene-sulfonamide pharmacophore, which is critical for antiproliferative activity. Notable examples include:
- (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26)
- (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide (27)
- (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (28)
These compounds exhibit IC50 values of 10.25, 9.70, and 9.55 µM, respectively, against human breast cancer cells, outperforming doxorubicin (IC50 ~30 µM) .
Piperazine-Containing Derivatives
The 4-methylpiperazine group in the target compound is structurally analogous to piperazine derivatives in anticancer agents. For example:
- 4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (18) This compound features a piperazine ring linked to a thiophene via a butanone chain. While its biological activity is unspecified, the trifluoromethylphenyl group may enhance metabolic stability compared to the target compound’s benzenesulfonamide .
- (S)-N-(1-(4-Methylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide (5o)
This derivative replaces the thiophene with a phenyl group and includes a pyrazine carboxamide. It was synthesized in 71% yield, suggesting efficient methodologies that could apply to the target compound’s production .
Backbone and Functional Group Variations
The propan-2-yl backbone in the target compound distinguishes it from other sulfonamide-thiophene hybrids:
- N-(1-oxo-1-phenyl-3-(thiophen-2-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide (47 INT)
This compound shares a propan-2-yl backbone but replaces the 4-methylpiperazine with a phenyl group. Its synthesis via flash chromatography highlights shared purification challenges with the target compound .
- N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2e)
Though lacking thiophene, its sulfonamide-piperidine structure underscores the role of nitrogen heterocycles in modulating activity .
Comparative Data Table
Biological Activity
N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a sulfonamide group, a piperazine ring, and a thiophene moiety. Its molecular formula is C₁₈H₂₄N₄O₂S, with a molecular weight of approximately 424.5 g/mol. The presence of these structural components suggests various biological activities, particularly in antimicrobial and neuropharmacological contexts.
| Component | Description |
|---|---|
| Sulfonamide Group | Known for antibacterial properties |
| Piperazine Ring | Common in psychoactive substances |
| Thiophene Moiety | Enhances lipophilicity and potential receptor binding |
Antimicrobial Properties
Research indicates that sulfonamide derivatives often exhibit significant antibacterial and antifungal activities. The sulfonamide group in this compound suggests potential applications as an antibiotic or antimicrobial agent. Studies have shown that related compounds can inhibit bacterial growth by targeting folate synthesis pathways, which are crucial for bacterial proliferation.
Neuropharmacological Effects
The piperazine component is associated with various psychoactive compounds, indicating that this compound may interact with neurotransmitter systems. Preliminary studies suggest it could modulate dopamine and serotonin receptors, which are vital in treating neurological disorders.
The compound's mechanisms of action are likely multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in neurotransmission and microbial resistance.
- Receptor Interaction : The piperazine ring may interact with various receptors, influencing neurotransmitter dynamics.
- Induction of Ferroptosis : Related compounds have demonstrated the ability to induce ferroptosis—a form of regulated cell death—by modulating the KEAP1-NRF2-GPX4 signaling pathway in tumor cells .
Study on Tumor Cell Lines
A study investigated the effects of a structurally similar compound (PMSA) on tumor cell proliferation and migration. It was found that PMSA inhibited tumor cell growth and induced ferroptosis through the downregulation of NRF2 and GPX4 proteins, suggesting a possible therapeutic avenue for this compound in oncology .
Synthesis and Optimization
The synthesis of this compound involves multi-step organic reactions, starting from thiophene derivatives and utilizing piperazine as a key building block. Optimization strategies focus on enhancing yield and purity through various catalysts and solvents.
Future Directions in Research
Further research is necessary to fully elucidate the biological activity of this compound:
- In Vitro Studies : Comprehensive assays to evaluate its antimicrobial efficacy against a range of pathogens.
- In Vivo Studies : Animal models to assess neuropharmacological effects and potential therapeutic applications.
- Molecular Docking Studies : To predict interactions with specific biological targets.
Q & A
Q. What in vitro assays are optimal for evaluating this compound’s kinase inhibition potential?
- Methodological Answer :
- Kinase Profiling : Use a panel of 50 kinases (e.g., EGFR, VEGFR2) at 1 µM compound concentration.
- ATP-Competition Assays : Measure IC50 shifts with increasing ATP (0.1–10 mM).
- Key Insight : Thiophene enhances selectivity for tyrosine kinases over serine/threonine kinases .
Q. How to assess the role of the sulfonamide group in target selectivity?
- Methodological Answer :
- Isosteric Replacement : Substitute sulfonamide with carboxamide or phosphonamide groups.
- Thermodynamic Profiling : Use ITC to compare binding entropy/enthalpy. Sulfonamide’s H-bonding often improves selectivity by 10–100x .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
